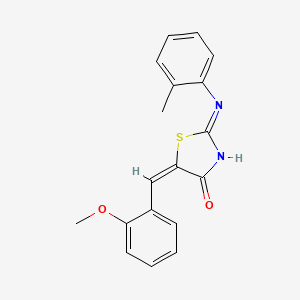

(E)-5-(2-methoxybenzylidene)-2-(o-tolylamino)thiazol-4(5H)-one

Description

(E)-5-(2-Methoxybenzylidene)-2-(o-tolylamino)thiazol-4(5H)-one is a thiazolidinone derivative featuring an (E)-configured benzylidene group at position 5, a 2-methoxy substitution on the benzylidene ring, and an o-tolylamino substituent at position 2 of the thiazol-4(5H)-one core.

Properties

IUPAC Name |

(5E)-5-[(2-methoxyphenyl)methylidene]-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-12-7-3-5-9-14(12)19-18-20-17(21)16(23-18)11-13-8-4-6-10-15(13)22-2/h3-11H,1-2H3,(H,19,20,21)/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTXNMROYJOECE-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC=CC=C3OC)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N=C2NC(=O)/C(=C\C3=CC=CC=C3OC)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-(2-methoxybenzylidene)-2-(o-tolylamino)thiazol-4(5H)-one, identified by its CAS number 380567-04-4, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a complex molecular structure with the formula and a molecular weight of 324.4 g/mol. The following sections will delve into its biological activities, including antioxidant, antimicrobial, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The molecular structure of (E)-5-(2-methoxybenzylidene)-2-(o-tolylamino)thiazol-4(5H)-one can be depicted as follows:

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of thiazole derivatives. The compound has been evaluated for its ability to scavenge free radicals, which is essential for mitigating oxidative stress-related diseases.

- Case Study : In vitro assays demonstrated that (E)-5-(2-methoxybenzylidene)-2-(o-tolylamino)thiazol-4(5H)-one exhibited significant free radical scavenging activity. Its effectiveness was comparable to established antioxidants, suggesting its potential use in developing antioxidant therapies.

2. Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated against various pathogens.

- Findings : In a study assessing its antibacterial activity, (E)-5-(2-methoxybenzylidene)-2-(o-tolylamino)thiazol-4(5H)-one showed notable inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated a strong potential for therapeutic applications in treating bacterial infections.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

3. Anticancer Activity

The anticancer potential of thiazole derivatives is a growing area of research. Preliminary studies suggest that (E)-5-(2-methoxybenzylidene)-2-(o-tolylamino)thiazol-4(5H)-one may induce apoptosis in cancer cells.

- Research Findings : In cell line studies, this compound demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.

The biological activities of (E)-5-(2-methoxybenzylidene)-2-(o-tolylamino)thiazol-4(5H)-one are hypothesized to be mediated through several mechanisms:

- Free Radical Scavenging : The presence of methoxy and thiazole groups enhances electron donation capabilities, facilitating free radical neutralization.

- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial growth and cancer cell proliferation.

Comparison with Similar Compounds

Key Observations:

Hydrogen Bonding Groups: Hydroxyl substituents (e.g., 2,4-dihydroxy in compound 8) significantly enhance tyrosinase inhibition via H-bond donor/acceptor interactions, whereas methoxy groups act as weak H-bond acceptors .

Electron-Withdrawing Substituents : Chlorine at the benzylidene ring (e.g., 6e) improves antimicrobial activity, likely by increasing electrophilicity and membrane permeability .

Stereochemistry : Z-isomers are more commonly reported, but E-isomers (e.g., ) may exhibit distinct reactivity due to spatial arrangement .

Notes:

- Z-Isomers: Typically synthesized via Knoevenagel condensation under acidic conditions (e.g., acetic acid) .

- E-Isomers: Require alternative approaches, such as Michael-type additions with malononitrile, to stabilize the E-configuration .

Structure-Activity Relationship (SAR)

Benzylidene Ring: 2-Methoxy Substitution: Predicted to moderately enhance solubility but may reduce tyrosinase affinity compared to hydroxylated analogs. Ortho vs. Para Substitution: Ortho-substituents (e.g., o-tolylamino) may introduce steric hindrance, limiting target binding .

Amino Substituents: Cyclopropylamino: Increases lipophilicity, improving antimicrobial activity . Benzylamino: Facilitates π-π stacking with enzyme active sites, critical for tyrosinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.